molecular formula C10H13NO3 B2860003 Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate CAS No. 96452-50-5

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate

Cat. No.: B2860003
CAS No.: 96452-50-5
M. Wt: 195.218
InChI Key: RKUVHEXFZZRQRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of pyridine and is often used in organic synthesis due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate can be compared with other similar compounds such as tert-butyl 2-oxopyridine-1-carboxylate and tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific reactivity and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 2-oxopyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUVHEXFZZRQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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